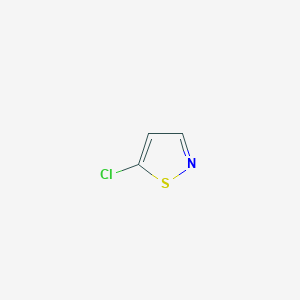![molecular formula C13H17FN2O3 B3191672 Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester CAS No. 565176-83-2](/img/structure/B3191672.png)
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester involves the esterification of carbamic acid with an ethyl group. Detailed synthetic pathways and conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular formula of Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester is C₁₃H₁₇FN₂O₃ , with a molecular weight of 268.28 g/mol . The 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Its mechanism of action involves inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase . Additionally, it binds to the GABA-A receptor , which regulates neurotransmitter activity in the brain.
Physical And Chemical Properties Analysis
Mécanisme D'action
The exact mechanism of action is not fully understood, but it likely involves interactions with various enzymes and receptors in the body. Increased levels of acetylcholine in the brain due to enzyme inhibition may lead to improved memory and cognitive function. Its anticonvulsant activity may be useful in treating epilepsy.
Propriétés
IUPAC Name |
ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-2-19-13(17)15-10-3-4-12(11(14)9-10)16-5-7-18-8-6-16/h3-4,9H,2,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOYYCTPLLAHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415464 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, [3-fluoro-4-(4-morpholinyl)phenyl]-, ethyl ester | |
CAS RN |
565176-83-2 | |
| Record name | ST093241 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyridin-2(1H)-one, 3-acetyl-](/img/structure/B3191591.png)







![Naphtho[1,2-c]furan-1(3h)-one](/img/structure/B3191679.png)
![Furo[3,4-b]quinoxaline-1,3-dione](/img/structure/B3191686.png)


